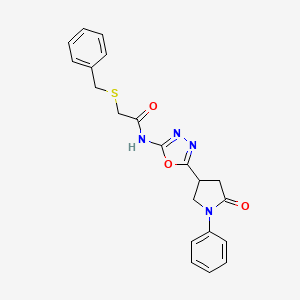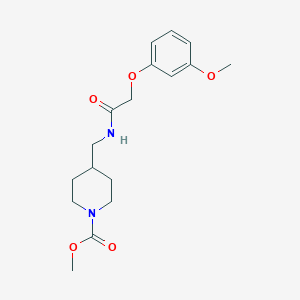
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves its ability to bind to the active site of enzymes, inhibiting their activity. It has been shown to interact with the catalytic triad of acetylcholinesterase, blocking the enzyme's ability to hydrolyze acetylcholine. Additionally, it has been shown to inhibit the activity of butyrylcholinesterase, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been associated with improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory and anti-cancer properties, although further studies are needed to fully understand these effects.
实验室实验的优点和局限性
One advantage of using methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that it may not be selective for these enzymes, potentially leading to off-target effects.
未来方向
There are several future directions for the study of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate. One direction is to further investigate its potential applications in Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its anti-inflammatory and anti-cancer properties and to develop more selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
合成方法
The synthesis of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves the reaction of 1-(4-methylpiperidin-1-yl)butan-1-one with 3-methoxyphenol in the presence of sodium hydride and then reacting the resulting product with methyl chloroformate and sodium hydroxide. The final product is obtained by purifying the crude product through column chromatography.
科学研究应用
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-3-5-15(10-14)24-12-16(20)18-11-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUGHQRWHCBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
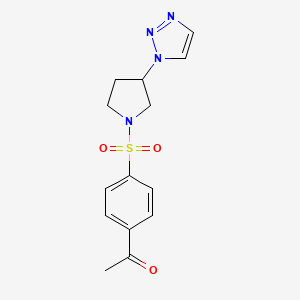
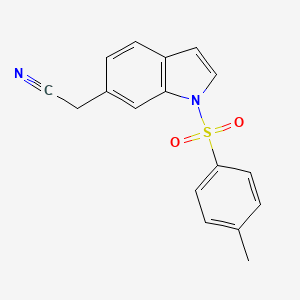
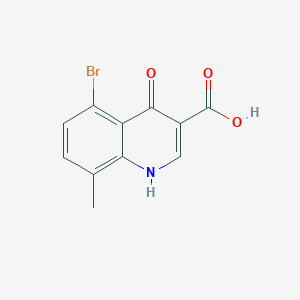
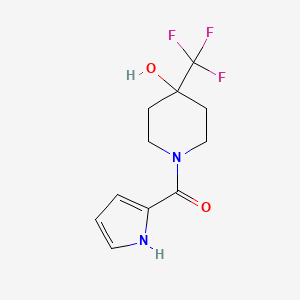
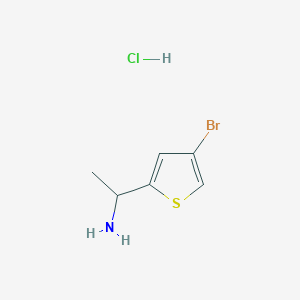
![3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572471.png)


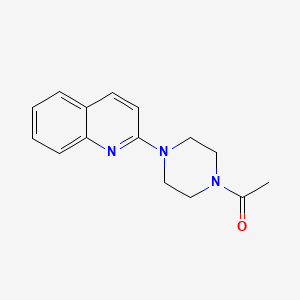
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)
